Triethyl propane-1,1,3-tricarboxylate
Overview
Description
Triethyl propane-1,1,3-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester, which means it contains three ester functional groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl propane-1,1,3-tricarboxylate can be synthesized through the esterification of propane-1,1,3-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Triethyl propane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form propane-1,1,3-tricarboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Propane-1,1,3-tricarboxylic acid and ethanol.
Reduction: Trihydroxy propane and ethanol.
Substitution: Substituted propane-1,1,3-tricarboxylates
Scientific Research Applications
Triethyl propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used as a plasticizer in the production of polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of triethyl propane-1,1,3-tricarboxylate involves its interaction with various molecular targets. For instance, it can inhibit the enzyme aconitase, which plays a crucial role in the Krebs cycle. By inhibiting this enzyme, the compound can interfere with cellular respiration and energy production .
Comparison with Similar Compounds
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Comparison: Triethyl propane-1,1,3-tricarboxylate is unique due to its specific ester configuration, which imparts distinct chemical properties compared to its analogs. For example, triethyl propane-1,2,3-tricarboxylate has a different ester arrangement, leading to variations in reactivity and application. Tributyl and trioctyl derivatives have longer alkyl chains, affecting their solubility and plasticizing properties .
Properties
IUPAC Name |
triethyl propane-1,1,3-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-4-16-10(13)8-7-9(11(14)17-5-2)12(15)18-6-3/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLBTOHMUFYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283450 | |
Record name | triethyl propane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-14-6 | |
Record name | NSC42304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC31610 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | triethyl propane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.